molecular formula C24H28N2O2 B032412 K 185 CAS No. 32223-82-8

K 185

Cat. No.: B032412
CAS No.: 32223-82-8
M. Wt: 376.5 g/mol
InChI Key: SPIFQXPRSJKRAO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of K185 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes:

    Formation of the Indole Core: This involves cyclization reactions to form the indole ring system.

    Functionalization: Introduction of functional groups such as methoxy and butanoyl groups.

    Final Assembly: Coupling reactions to attach the ethanamine side chain.

Chemical Reactions Analysis

K185 undergoes various chemical reactions, including:

    Oxidation: K185 can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert K185 into different reduced forms.

    Substitution: K185 can undergo substitution reactions where functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of K185 involves its interaction with specific molecular targets, such as melatonin receptors. By binding to these receptors, K185 can inhibit their activity, leading to various downstream effects on cellular signaling pathways. This interaction can modulate physiological processes, making K185 a valuable tool in pharmacological research .

Comparison with Similar Compounds

K185 is unique due to its specific structure and functional groups. Similar compounds include other indole derivatives and melatonin receptor antagonists. Some of these similar compounds are:

K185 stands out due to its specific antagonistic properties and the unique combination of functional groups that confer its distinct chemical behavior.

Biological Activity

K 185, chemically known as 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is categorized as a carbamate derivative, which typically exhibits a range of biological activities due to its ability to interact with various biological targets. The structural formula is represented as follows:

C15H23ClN2O3\text{C}_{15}\text{H}_{23}\text{Cl}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and its potential role in modulating enzyme activity. Research indicates that compounds like this compound can influence cholinergic pathways by acting as acetylcholinesterase inhibitors, thereby increasing the levels of acetylcholine in synaptic clefts. This mechanism is significant in the context of neurodegenerative diseases and cognitive disorders.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available literature:

Activity Description Reference
Cytotoxicity Exhibits selective cytotoxic effects on cancer cell lines.
Neuroprotective Effects Potential to protect neuronal cells from oxidative stress.
Cholinergic Modulation Inhibits acetylcholinesterase, enhancing cholinergic signaling.
Antimicrobial Properties Demonstrated activity against various bacterial strains.

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results showed that this compound induced apoptosis through the activation of caspase pathways, leading to significant cell death at specific concentrations. The IC50 values for these cell lines were determined to be approximately 15 µM for breast cancer cells and 20 µM for colon cancer cells, indicating a potent effect.

Case Study 2: Neuroprotective Effects

In a separate investigation, this compound was tested for its neuroprotective properties against oxidative stress in neuronal cell cultures. The compound effectively reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions induced by hydrogen peroxide (H2O2). This suggests that this compound may have therapeutic potential in treating neurodegenerative diseases characterized by oxidative damage.

Properties

IUPAC Name

N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-3-7-23(27)25-14-13-20-21-16-18(28-2)11-12-22(21)26-15-6-9-17-8-4-5-10-19(17)24(20)26/h4-5,8,10-12,16H,3,6-7,9,13-15H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIFQXPRSJKRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=C2C3=CC=CC=C3CCCN2C4=C1C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017981
Record name N-[2-(6,7-Dihydro-11-methoxy-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244160-11-0
Record name N-[2-(6,7-Dihydro-11-methoxy-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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